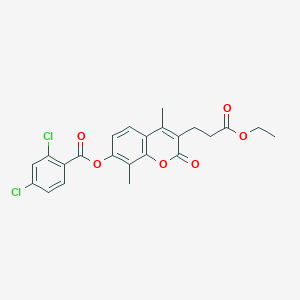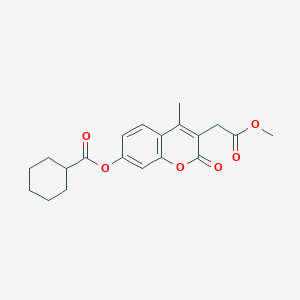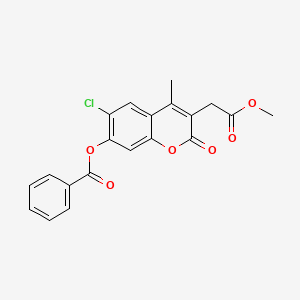![molecular formula C12H16ClN3O5S B4154085 5-(Carbamoylamino)-2-[(4-chlorophenyl)sulfonylamino]pentanoic acid](/img/structure/B4154085.png)
5-(Carbamoylamino)-2-[(4-chlorophenyl)sulfonylamino]pentanoic acid
Descripción general
Descripción
5-(Carbamoylamino)-2-[(4-chlorophenyl)sulfonylamino]pentanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminocarbonyl group and a 4-chlorophenylsulfonyl group attached to an ornithine backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Carbamoylamino)-2-[(4-chlorophenyl)sulfonylamino]pentanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Protection of the Ornithine Amino Group: The amino group of ornithine is protected using a suitable protecting group to prevent unwanted reactions.
Introduction of the 4-Chlorophenylsulfonyl Group: The protected ornithine is then reacted with a 4-chlorophenylsulfonyl chloride in the presence of a base to introduce the 4-chlorophenylsulfonyl group.
Deprotection: The protecting group is removed to expose the amino group.
Formation of the Aminocarbonyl Group: The final step involves the reaction of the exposed amino group with an appropriate aminocarbonyl reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Carbamoylamino)-2-[(4-chlorophenyl)sulfonylamino]pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the aminocarbonyl group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenylsulfonyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Bases and Acids: Bases like sodium hydroxide and acids like hydrochloric acid are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
5-(Carbamoylamino)-2-[(4-chlorophenyl)sulfonylamino]pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(Carbamoylamino)-2-[(4-chlorophenyl)sulfonylamino]pentanoic acid involves its interaction with specific molecular targets. The aminocarbonyl group and the 4-chlorophenylsulfonyl group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
5-(Carbamoylamino)-2-[(4-chlorophenyl)sulfonylamino]pentanoic acid can be compared with other similar compounds, such as:
N~5~-(aminocarbonyl)-N~2~-(phenylsulfonyl)ornithine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
N~5~-(aminocarbonyl)-N~2~-(methylsulfonyl)ornithine: Contains a methyl group instead of a phenyl group, leading to different steric and electronic effects.
N~5~-(aminocarbonyl)-N~2~-(4-bromophenylsulfonyl)ornithine: The presence of a bromine atom instead of chlorine can influence its chemical behavior and biological activity.
Propiedades
IUPAC Name |
5-(carbamoylamino)-2-[(4-chlorophenyl)sulfonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O5S/c13-8-3-5-9(6-4-8)22(20,21)16-10(11(17)18)2-1-7-15-12(14)19/h3-6,10,16H,1-2,7H2,(H,17,18)(H3,14,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCNLMBRQJBFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(CCCNC(=O)N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


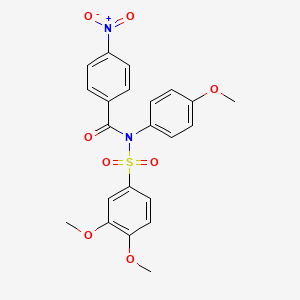
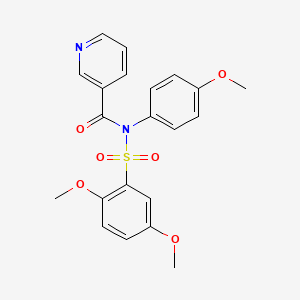
![N-(4-methoxyphenyl)-N-[(3-nitrophenyl)sulfonyl]nicotinamide](/img/structure/B4154025.png)
![N-(4-methoxyphenyl)-2-methyl-N-[(3-nitrophenyl)sulfonyl]propanamide](/img/structure/B4154040.png)
![N-(4-methoxyphenyl)-N-[(3-nitrophenyl)sulfonyl]-2-furamide](/img/structure/B4154043.png)
![N-(4-methoxyphenyl)-N-[(2,4,5-trichlorophenyl)sulfonyl]-2-furamide](/img/structure/B4154053.png)
![6-[(2-Benzoyl-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4154054.png)
![6-[(2-Benzoyl-4-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4154062.png)
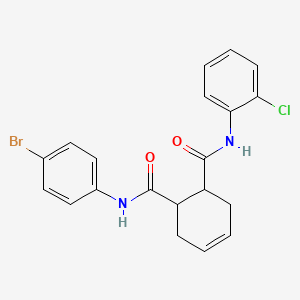
![N-[2-(4-fluorophenyl)ethyl]-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B4154075.png)
![ethyl 3-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4154093.png)
